1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones. For instance, the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines under specific conditions can yield the desired pyrazole derivative . Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents to modify the pyrazole ring.
Common reagents and conditions used in these reactions include bromine, hydrazine, aryl halides, and transition-metal catalysts. The major products formed from these reactions are various substituted pyrazole derivatives .
Scientific Research Applications
1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and affecting nerve transmission . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar pyrazole derivatives, such as:
1,3,5-Trisubstituted pyrazoles: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole-pyrimidine structure and exhibit antiviral and antitumor activities.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds are structurally similar and act as metabolites with potential antiviral and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C14H17N3/c1-3-17-14-12(8-9-15-14)13(16-17)11-7-5-4-6-10(11)2/h4-7,15H,3,8-9H2,1-2H3 |
InChI Key |
CDCFRMZJOHNOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3=CC=CC=C3C |
Origin of Product |
United States |
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